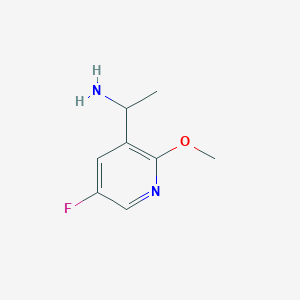![molecular formula C15H17NO2 B13034308 (3AR,4S,9BS)-6,7-Dimethyl-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid](/img/structure/B13034308.png)
(3AR,4S,9BS)-6,7-Dimethyl-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3AR,4S,9BS)-6,7-Dimethyl-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopentaquinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,4S,9BS)-6,7-Dimethyl-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid typically involves multi-step organic reactions. The starting materials often include substituted anilines and cyclopentanone derivatives. The key steps in the synthesis may involve:
Cyclization Reactions: Formation of the cyclopentaquinoline core through cyclization reactions.
Functional Group Transformations: Introduction of carboxylic acid and methyl groups through various functional group transformations.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(3AR,4S,9BS)-6,7-Dimethyl-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
(3AR,4S,9BS)-6,7-Dimethyl-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (3AR,4S,9BS)-6,7-Dimethyl-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline Derivatives: Compounds with a similar quinoline core structure.
Cyclopentane Derivatives: Compounds with a cyclopentane ring structure.
Uniqueness
(3AR,4S,9BS)-6,7-Dimethyl-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid is unique due to its specific combination of a cyclopentaquinoline core with carboxylic acid and methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H17NO2 |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
(3aR,4S,9bS)-6,7-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C15H17NO2/c1-8-6-7-12-10-4-3-5-11(10)14(15(17)18)16-13(12)9(8)2/h3-4,6-7,10-11,14,16H,5H2,1-2H3,(H,17,18)/t10-,11+,14-/m0/s1 |
Clé InChI |
UORZCPZFZNBVDZ-WDMOLILDSA-N |
SMILES isomérique |
CC1=C(C2=C(C=C1)[C@H]3C=CC[C@H]3[C@H](N2)C(=O)O)C |
SMILES canonique |
CC1=C(C2=C(C=C1)C3C=CCC3C(N2)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-diaminothieno[2,3-f][1]benzothiole-4,8-dione](/img/structure/B13034227.png)
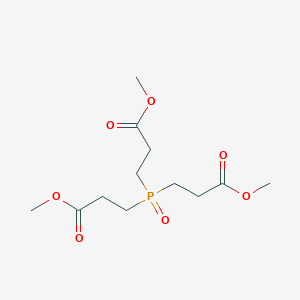
![1-[4-(Tert-butyl)phenyl]prop-2-enylamine](/img/structure/B13034236.png)
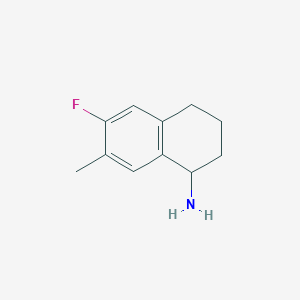
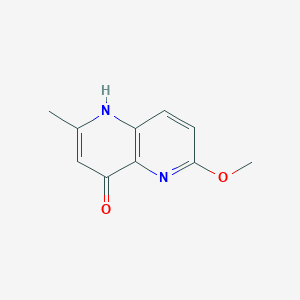
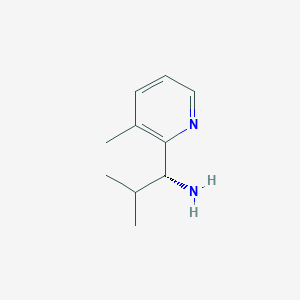

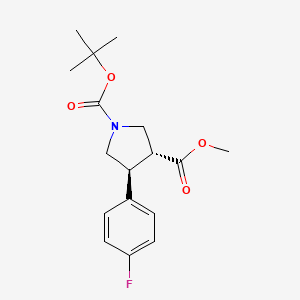
![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13034260.png)
![9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9'-bicarbazole](/img/structure/B13034266.png)
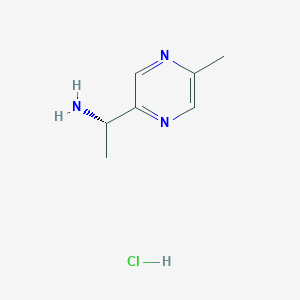
![7-(Methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13034285.png)
![3-(4-(2-(Diethylamino)ethoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034288.png)
